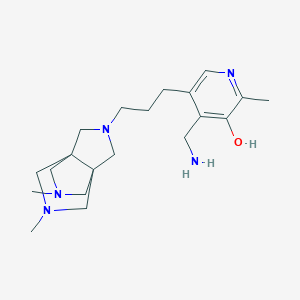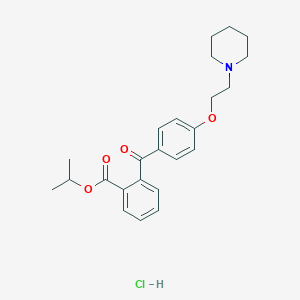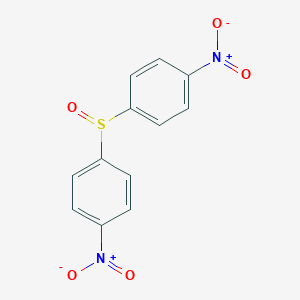
(4S,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid is a chiral oxazolidine derivative This compound is notable for its unique structure, which includes an oxazolidine ring fused with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid typically involves the stereoselective addition of reagents to chiral precursors. One common method involves the use of phenylmagnesium bromide (PhMgBr) added to an N-sulfinimine derived from ®-glyceraldehyde acetonide . This reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated systems and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Various substituents can be introduced to the oxazolidine ring or carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazolidine compounds.
Applications De Recherche Scientifique
(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of (4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets These interactions can influence various biochemical pathways, leading to the compound’s observed effects
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,5S)-2-oxo-4-phenyloxazolidine-5-carboxylic acid: This compound has a similar oxazolidine structure but with a phenyl group instead of a propan-2-yl group.
4,4’-Difluorobenzophenone: Although structurally different, it shares some chemical properties and applications in industrial processes.
Propriétés
Numéro CAS |
125473-34-9 |
|---|---|
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-3(2)5-4(6(9)10)8-7(11)12-5/h3-5H,1-2H3,(H,8,11)(H,9,10)/t4-,5-/m0/s1 |
Clé InChI |
SFEWQLMXSWYMJK-WHFBIAKZSA-N |
SMILES |
CC(C)C1C(NC(=O)O1)C(=O)O |
SMILES isomérique |
CC(C)[C@H]1[C@H](NC(=O)O1)C(=O)O |
SMILES canonique |
CC(C)C1C(NC(=O)O1)C(=O)O |
Synonymes |
4-Oxazolidinecarboxylicacid,5-(1-methylethyl)-2-oxo-,(4S-cis)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 7,7-dimethyl-2,3-dioxo-](/img/structure/B160277.png)









